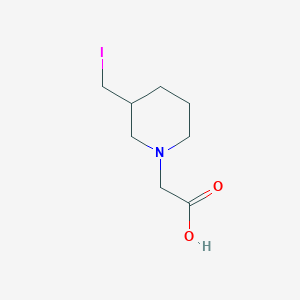
(3-Iodomethyl-piperidin-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodomethyl-piperidin-1-yl)-acetic acid: is an organic compound that features a piperidine ring substituted with an iodomethyl group at the third position and an acetic acid moiety attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodomethyl-piperidin-1-yl)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions. For example, the piperidine ring can be treated with iodomethane in the presence of a base like potassium carbonate.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks a suitable acetic acid derivative, such as chloroacetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, the acetic acid moiety can be oxidized to form a carboxylate group.
Reduction Reactions: The compound can undergo reduction reactions to remove or modify functional groups. For instance, the iodomethyl group can be reduced to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide, often under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include hydroxymethyl-piperidin-1-yl-acetic acid or aminomethyl-piperidin-1-yl-acetic acid.
Oxidation Products: Oxidation can yield carboxylate derivatives or other oxidized forms.
Reduction Products: Reduction can produce simpler derivatives, such as methyl-piperidin-1-yl-acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: (3-Iodomethyl-piperidin-1-yl)-acetic acid can serve as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of (3-Iodomethyl-piperidin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a reactive site for further modifications, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
- (3-Chloromethyl-piperidin-1-yl)-acetic acid
- (3-Bromomethyl-piperidin-1-yl)-acetic acid
- (3-Methyl-piperidin-1-yl)-acetic acid
Comparison:
- Reactivity: The iodomethyl group in (3-Iodomethyl-piperidin-1-yl)-acetic acid is more reactive than the chloromethyl or bromomethyl groups, making it more suitable for certain types of chemical reactions.
- Biological Activity: The presence of the iodomethyl group can influence the compound’s biological activity, potentially enhancing its interactions with specific molecular targets.
- Stability: The compound’s stability may differ from its analogs, with the iodomethyl group potentially being less stable under certain conditions compared to the chloromethyl or bromomethyl groups.
Eigenschaften
IUPAC Name |
2-[3-(iodomethyl)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKUCEKLAYBOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
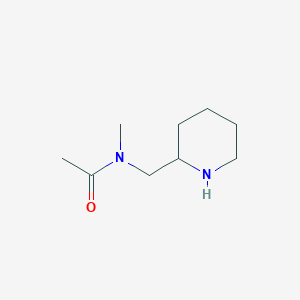
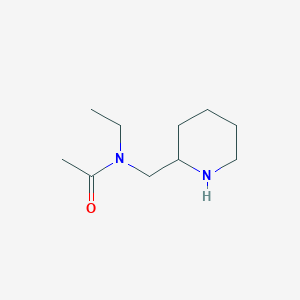



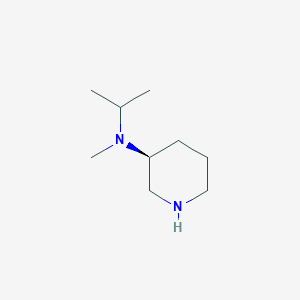
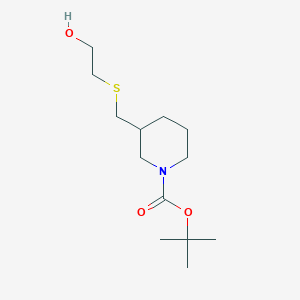
![3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922290.png)
![2-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922306.png)
![2-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922311.png)
![3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922325.png)
![2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922327.png)
![4-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922335.png)
![4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7922340.png)
